molecular formula C11H14BrNO2 B1341126 2-bromo-N-(4-ethoxyphenyl)propanamide CAS No. 109098-43-3

2-bromo-N-(4-ethoxyphenyl)propanamide

Cat. No.: B1341126
CAS No.: 109098-43-3
M. Wt: 272.14 g/mol
InChI Key: TYDDFVJJCATOIN-UHFFFAOYSA-N
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Description

It is a white crystalline powder with a molecular formula of C11H14BrNO2 and an average mass of 272.137 Da

Preparation Methods

The synthesis of 2-bromo-N-(4-ethoxyphenyl)propanamide involves several steps. One common method starts with 2-bromo-1-(4-ethoxyphenyl)ethanone as a starting material. This compound undergoes hydrolysis, esterification, cyclization, and bromination to yield the target product . The reaction conditions typically involve the use of specific reagents and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

2-bromo-N-(4-ethoxyphenyl)propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Amide Bond Formation: The compound can participate in reactions involving amide bond formation, which is crucial in organic synthesis.

Scientific Research Applications

2-bromo-N-(4-ethoxyphenyl)propanamide has gained significant attention in various fields of scientific research:

    Chemistry: It is used as a building block in organic synthesis and drug discovery.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Researchers are exploring its potential therapeutic applications and effects on biological systems.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-(4-ethoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-bromo-N-(4-ethoxyphenyl)propanamide can be compared with other similar compounds, such as:

    2-bromo-1-(4-ethoxyphenyl)ethanone: A precursor in the synthesis of the target compound.

    4-ethoxyphenyl derivatives:

    Bromo-substituted amides: Compounds with bromine atoms and amide functional groups, used in various chemical and biological studies.

Properties

IUPAC Name

2-bromo-N-(4-ethoxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-3-15-10-6-4-9(5-7-10)13-11(14)8(2)12/h4-8H,3H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYDDFVJJCATOIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60587928
Record name 2-Bromo-N-(4-ethoxyphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109098-43-3
Record name 2-Bromo-N-(4-ethoxyphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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